3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-3-6-1-2-11-9-8(6)7(5-13)4-12-9/h1-2,4-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBJUECAQIIQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C#N)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646896 | |
| Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-48-6 | |
| Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile (C₉H₅N₃O, MW: 171.16 g/mol) features a fused pyrrole-pyridine core with a formyl (-CHO) group at position 3 and a cyano (-CN) group at position 4. The electron-withdrawing cyano group enhances the reactivity of the adjacent formyl moiety, enabling participation in nucleophilic additions and condensations.
Physicochemical Properties
- Solubility : Sparingly soluble in aqueous media but dissolves in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Stability : Sensitive to prolonged exposure to light and moisture, necessitating storage at -20°C in anhydrous conditions.
Synthetic Pathways
Cyclization of Pyrrolopyridine Precursors
The core pyrrolo[2,3-B]pyridine scaffold is typically constructed via cyclization reactions. A common precursor, 4-cyano-1H-pyrrolo[2,3-B]pyridine, undergoes formylation at position 3 using Vilsmeier-Haack conditions (POCl₃/DMF).
Representative Protocol :
- Starting Material : 4-Cyano-1H-pyrrolo[2,3-B]pyridine (1.0 equiv).
- Formylation : React with DMF (3.0 equiv) and POCl₃ (2.5 equiv) in dichloroethane at 80°C for 6 hours.
- Workup : Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.
- Yield : 65–72% after silica gel chromatography.
Alternative Route: Sequential Functionalization
A patent by US20090233956A1 describes a route starting from 2-amino-3-cyanopyridine:
- Cyclization : Treat with chloroacetaldehyde in acetic acid to form the pyrrolo[2,3-B]pyridine core.
- Oxidation : Introduce the formyl group via MnO₂-mediated oxidation of a hydroxymethyl intermediate.
- Purification : Recrystallization from ethanol/water yields the title compound with >95% purity.
Optimization Strategies
Solvent and Catalyst Screening
Challenges in Formylation
- Side Reactions : Over-formylation or decomposition occurs above 90°C.
- Mitigation : Use stoichiometric POCl₃ and gradual temperature ramping.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC : >97% purity achieved using a C18 column (MeCN:H₂O = 70:30).
- Melting Point : 228–230°C (decomposition observed above 235°C).
Applications in Medicinal Chemistry
The compound serves as a precursor for kinase inhibitors and anticancer agents. For example, Chan-Lam coupling with boronic acids generates biaryl derivatives targeting phosphodiesterase-4 (PDE4).
Chemical Reactions Analysis
Types of Reactions
3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions
Major Products Formed
Oxidation: 3-Carboxy-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile.
Reduction: 3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-amine.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Key Properties
- Molecular Formula : C₈H₅N₃O
- Molecular Weight : 161.15 g/mol
- Functional Groups : Aldehyde and nitrile groups contribute to its reactivity and biological properties.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific molecular targets:
- Fibroblast Growth Factor Receptors (FGFRs) : Studies have shown that derivatives of this compound can act as potent inhibitors of FGFRs, which are implicated in various cancers. For example, one study reported an IC50 value of 7 nM for FGFR1 inhibition by a related derivative .
- Anticancer Activity : Research indicates significant cytotoxic effects against cancer cell lines such as MDA-MB-231 and Hep3B, making it a candidate for further drug development .
The biological properties of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile include:
- Antimicrobial Properties : Some derivatives exhibit significant activity against pathogens like Mycobacterium tuberculosis.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways .
Chemical Research
In the field of synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, leading to new derivatives with enhanced properties.
Case Study 1: FGFR Inhibition
A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against FGFRs. One notable compound exhibited an IC50 value of 7 nM against FGFR1 and demonstrated significant antiproliferative activity against breast cancer cells . This study highlights the potential of these compounds in targeted cancer therapies.
Case Study 2: Antimicrobial Screening
In another study, derivatives of this compound were tested for their minimum inhibitory concentration (MIC) against various bacterial strains. The results indicated promising antimicrobial activity, particularly against resistant strains of Mycobacterium tuberculosis .
Mechanism of Action
The biological activity of 3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile is primarily attributed to its interaction with fibroblast growth factor receptors (FGFRs). It acts as an inhibitor of FGFRs, which are involved in various cellular processes such as proliferation, differentiation, and migration. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is best understood through comparison with analogous pyrrolopyridine derivatives. Below is a detailed analysis of key compounds:
Structural Analogues and Their Properties
Spectroscopic and Analytical Data
Biological Activity
3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its cytotoxic effects against cancer cell lines. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.
- IUPAC Name: this compound
- Molecular Formula: C9H5N3O
- Molecular Weight: 171.16 g/mol
- CAS Number: 1000340-48-6
This compound features a pyrrolo[2,3-b]pyridine core structure, which is known for its bioactive properties.
1. Inhibition of Fibroblast Growth Factor Receptors (FGFR)
Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including this compound, exhibit significant inhibitory activity against FGFRs. For instance, a related derivative showed an IC50 value of 1900 nM against FGFR1, indicating potent inhibitory effects on fibroblast proliferation and signaling pathways associated with cancer progression .
2. Cytotoxic Activity Against Cancer Cells
A series of studies have identified that compounds within this chemical class exhibit cytotoxicity against various cancer cell lines. Notably, the inhibition of the HGF/MET signaling pathway has been highlighted as a mechanism through which these compounds exert their effects. The cytotoxic activity has been quantified with IC50 values ranging from low micromolar to nanomolar concentrations depending on the specific derivative and the cell line tested .
Case Studies and Experimental Results
-
FGFR Inhibition
Compound FGFR1 IC50 (nM) Remarks Compound 1 1900 Initial lead compound Compound 4a 100 Enhanced activity via structural modification Compound 4h 7 Best activity across FGFR isoforms -
Cytotoxicity Profiles
- A comprehensive screening of various derivatives revealed considerable cytotoxic effects against several cancer cell lines including MDA-MB-231 (breast cancer) and Hep3B (liver cancer). The most potent derivatives exhibited IC50 values as low as 10 µM .
- Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line Compound Tested IC50 (µM) Notes MDA-MB-231 Derivative A 10 Significant inhibition Hep3B Derivative B 15 Moderate inhibition HeLa Derivative C >20 Less effective
Mechanistic Insights
The mechanism of action for the biological activity of this compound appears to involve:
Q & A
Basic: What are common synthetic routes to 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile?
The synthesis typically involves cyclization reactions and functional group modifications on pyrrolopyridine scaffolds. For example:
- Cyclocondensation : Reacting 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene reagents (e.g., malononitrile derivatives) under acidic conditions yields pyrrolo[2,3-b]pyridine cores .
- Formylation : Direct formylation at the 3-position can be achieved using Vilsmeier-Haack reagents (POCl₃/DMF) or via oxidation of hydroxymethyl intermediates .
- N1-Alkylation/Protection : Protecting the pyrrole nitrogen with benzyl or tert-butyl groups (using benzyl bromide or Boc anhydride) prevents side reactions during functionalization .
Advanced: How can regioselective formylation be optimized at the 3-position of pyrrolo[2,3-b]pyridine derivatives?
Regioselectivity is influenced by electronic and steric factors :
- Directing Groups : Electron-withdrawing groups (e.g., nitriles at the 4-position) enhance electrophilic substitution at the 3-position due to meta-directing effects .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent accessibility to the reactive site .
- Kinetic Control : Low-temperature reactions (-10°C to 0°C) favor formylation over competing side reactions like dimerization .
Validation via X-ray crystallography (as in ) confirms regiochemistry .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H NMR reveals tautomeric forms (e.g., NH proton at δ 11–12 ppm) and formyl proton at δ ~10 ppm. ¹³C NMR confirms nitrile (δ ~115 ppm) and carbonyl (δ ~190 ppm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 212.07 for C₁₀H₆N₃O) .
- X-ray Diffraction : Resolves tautomerism; monoclinic crystal systems (e.g., P2₁/c) with β angles ~107° confirm planar pyrrole-pyridine fusion .
Advanced: How does tautomerism affect spectral interpretation and biological activity?
- Tautomeric Equilibria : The NH proton in pyrrolopyridine can shift between N1 and N7 positions, altering electron density and hydrogen-bonding capacity. X-ray data ( ) shows dominant N1-H tautomers in solid state .
- Biological Implications : Tautomerism may influence kinase binding (e.g., JAK inhibitors in ) by modulating interactions with ATP-binding pockets . Use DMSO-d₆ NMR to assess tautomer ratios in solution .
Basic: What biological targets are associated with this compound?
- Kinase Inhibition : Pyrrolo[2,3-b]pyridines are scaffolds for Janus kinase (JAK) inhibitors (e.g., EP2455382 A1), targeting inflammatory and oncogenic pathways .
- Antimicrobial Activity : Substituents like trifluoromethyl groups enhance activity against bacterial targets (e.g., Mycobacterium tuberculosis) .
Advanced: How can structure-activity relationships (SAR) guide optimization for kinase inhibition?
- Core Modifications : Adding electron-withdrawing groups (e.g., 4-cyano) improves binding affinity to JAK2 (IC₅₀ < 50 nM) .
- Substituent Effects : 3-Formyl groups enhance hydrogen bonding with kinase hinge regions, while bulky N1 substituents (e.g., phenylsulfonyl) reduce off-target effects .
- Bioisosteres : Replacing the nitrile with carboxylic acids or amides balances solubility and potency .
Basic: What are key challenges in analytical purity assessment?
- HPLC Method : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) to resolve polar impurities. Retention times ~8–10 min indicate purity >95% .
- TLC Validation : Ethyl acetate/hexane (3:7) systems with UV visualization at 254 nm detect unreacted starting materials .
Advanced: How do substituents influence solubility and formulation?
- Lipophilic Groups : N1-Benzyl or tert-butyl groups improve membrane permeability but reduce aqueous solubility. LogP values >3 may require prodrug strategies .
- Hydrophilic Modifications : Introducing sulfonic acids or PEG chains enhances solubility for intravenous delivery .
Basic: How to address discrepancies in reported solubility data?
- Solvent Systems : DMSO is preferred for stock solutions, while aqueous buffers (pH 7.4) require cosolvents (e.g., 10% β-cyclodextrin) .
- Temperature Effects : Solubility in ethanol increases from 2 mg/mL at 25°C to 8 mg/mL at 60°C .
Advanced: What computational methods predict metabolic stability?
- ADMET Modeling : Tools like SwissADME estimate CYP450 interactions; nitriles may form stable metabolites via glutathione conjugation .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict reactive sites (e.g., formyl group oxidation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
